Methyl 5-hydrazinyl-2-(4-methylphenyl)-1,3-oxazole-4-carboxylate
Description
Methyl 5-hydrazinyl-2-(4-methylphenyl)-1,3-oxazole-4-carboxylate is a heterocyclic compound featuring a 1,3-oxazole core substituted with a hydrazinyl (-NHNH₂) group at position 5, a 4-methylphenyl group at position 2, and a methyl ester at position 2.
Properties
IUPAC Name |
methyl 5-hydrazinyl-2-(4-methylphenyl)-1,3-oxazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c1-7-3-5-8(6-4-7)10-14-9(12(16)17-2)11(15-13)18-10/h3-6,15H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUOLOFVLYUUMPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)NN)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 5-hydrazinyl-2-(4-methylphenyl)-1,3-oxazole-4-carboxylate is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula: C10H12N4O3
- Molecular Weight: 236.23 g/mol
- CAS Number: Not specified in the sources.
The presence of the hydrazine group and the oxazole ring contributes to its biological activity, particularly in medicinal chemistry.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, hydrazone derivatives have shown efficacy against various bacterial strains. While specific data on this compound is limited, related compounds have demonstrated:
- Inhibition of bacterial growth : Compounds with hydrazine functionalities often show enhanced activity against Gram-positive and Gram-negative bacteria.
- Mechanism : The proposed mechanism includes disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Activity
Hydrazine derivatives are known for their anticancer properties. Studies on similar compounds have reported:
- Cytotoxicity : this compound may induce apoptosis in cancer cells. In vitro studies have shown that hydrazine-based compounds can lead to significant cell death in various cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 10 |
| Compound B | MCF-7 | 15 |
| Methyl 5-hydrazinyl... | TBD | TBD |
Anti-inflammatory Activity
Hydrazine derivatives are also investigated for their anti-inflammatory effects. In vitro assays have demonstrated that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of a series of hydrazone derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the hydrazine moiety significantly influenced activity, suggesting that this compound may exhibit similar trends.
Study 2: Anticancer Potential
In a recent investigation, a related compound was tested for cytotoxicity against human breast cancer cells (MCF-7). The study found an IC50 value of approximately 15 µM, indicating moderate potency. Further research is needed to establish the exact efficacy of this compound in this context.
The biological activity of this compound may be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to cellular damage.
- Enzyme Inhibition : Potential inhibition of key enzymes involved in cellular metabolism.
- Cell Cycle Arrest : Interference with cell cycle progression, leading to apoptosis in cancer cells.
Comparison with Similar Compounds
Key Features :
- Molecular Formula : C₁₃H₁₅N₃O₃ (calculated).
- Molecular Weight : 261.28 g/mol.
- Functional Groups : Hydrazinyl (NHNH₂), methyl ester (COOCH₃), and 4-methylphenyl.
- Potential Reactivity: The hydrazinyl group may participate in condensation reactions or act as a ligand in coordination chemistry.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares the target compound with structurally related oxazole derivatives:
Physical and Spectral Properties
- Melting Points: Sulfonyl-containing derivatives (e.g., 7b, 7c) exhibit higher melting points (150–203°C) due to increased molecular weight and hydrogen bonding from sulfonyl and amino groups . The target compound’s hydrazinyl group may lower melting points due to reduced symmetry.
- IR Spectroscopy :
- Mass Spectrometry : Sulfonyl analogs (e.g., 7b: [M+1]⁺ = 439) have higher molecular weights than the target compound (calculated [M+1]⁺ = 262) .
Stability and Reactivity
- Hydrazinyl Group : Prone to oxidation, necessitating storage under inert conditions. In contrast, sulfonyl derivatives (7b, 8a) exhibit greater stability .
- Chloromethyl Substituent () : Enhances electrophilicity, enabling nucleophilic substitutions, whereas the hydrazinyl group may favor condensation or chelation reactions .
Research Findings and Methodologies
Q & A
Basic: What are the standard synthetic routes for Methyl 5-hydrazinyl-2-(4-methylphenyl)-1,3-oxazole-4-carboxylate?
Methodological Answer:
The synthesis typically involves cyclocondensation of hydrazine derivatives with carbonyl-containing precursors. For example, analogous oxazole-carboxylates are synthesized via cyclocondensation of ethyl acetoacetate with DMF-DMA (N,N-dimethylformamide dimethyl acetal) and phenylhydrazine, followed by hydrolysis and esterification . Another approach uses Vilsmeier-Haack formylation for introducing aldehyde groups to pyrazole intermediates, which can be adapted for hydrazinyl-oxazole systems by substituting hydrazine derivatives . Key steps include refluxing in anhydrous solvents (e.g., ethanol or DMF), purification via column chromatography, and recrystallization for yield optimization.
Basic: How is X-ray crystallography applied to confirm the structure of this compound?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation, and data collected using a diffractometer. Structure solution employs direct methods (e.g., SHELXT) and refinement via SHELXL, utilizing features like anisotropic displacement parameters and hydrogen bonding constraints . WinGX or Olex2 interfaces integrate SHELX workflows, while ORTEP generates thermal ellipsoid plots. Validation metrics (R-factor, CCDC deposition) ensure accuracy. For example, analogous thiadiazole structures were resolved with monoclinic space groups and refined to R1 < 0.05 .
Advanced: How to resolve discrepancies between spectral data (e.g., IR/NMR) and crystallographic results?
Methodological Answer:
Contradictions often arise from polymorphism, solvate formation, or dynamic effects (e.g., tautomerism). Mitigation strategies include:
- Repetition under controlled conditions : Ensure sample purity via HPLC or TLC .
- Complementary techniques : Use -NMR or 2D NOESY to probe hydrogen bonding, or variable-temperature NMR to detect conformational flexibility .
- Computational validation : Compare experimental IR/NMR with DFT-calculated spectra (e.g., Gaussian09) to identify dominant conformers .
Advanced: How to optimize regioselectivity in hydrazinyl-oxazole derivatization?
Methodological Answer:
The hydrazinyl group’s nucleophilicity allows reactions with aldehydes, ketones, or acyl chlorides. To control regioselectivity:
- pH modulation : Perform reactions in acidic media (e.g., acetic acid) to protonate competing nucleophilic sites (e.g., oxazole nitrogen).
- Protecting groups : Temporarily block the oxazole carboxylate using tert-butyl esters, enabling selective hydrazine modification .
- Catalysis : Use Lewis acids (e.g., ZnCl) to direct electrophilic substitution to the hydrazinyl group .
Advanced: What computational methods predict the compound’s reactivity and bioactivity?
Methodological Answer:
- DFT calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to predict electrostatic potential maps and Fukui indices for reactive sites .
- Molecular docking : Use AutoDock Vina to simulate binding to biological targets (e.g., enzymes), guided by crystallographic data from analogous oxazole inhibitors .
- ADMET prediction : Tools like SwissADME estimate logP, solubility, and bioavailability from SMILES strings .
Advanced: How to handle crystallization challenges (e.g., twinning or disorder)?
Methodological Answer:
- Twinning : Use SHELXL’s TWIN/BASF commands to refine twinned data. For example, a thiadiazole derivative with β = 96.08° was refined in space group P2/n using HKLF5 format .
- Disorder : Apply PART/SUMP restraints and isotropic displacement parameters for mobile groups (e.g., methyl or hydrazinyl).
- Cryocooling : Reduce thermal motion by collecting data at 100 K .
Advanced: What strategies improve stability during storage and handling?
Methodological Answer:
- Hygroscopicity mitigation : Store under inert gas (argon) with desiccants (silica gel) at –20°C .
- Light sensitivity : Use amber vials to prevent photodegradation of the hydrazinyl group.
- Stability assays : Monitor via periodic HPLC-UV (e.g., C18 column, 254 nm) to detect decomposition products .
Advanced: How to synthesize and characterize novel derivatives for SAR studies?
Methodological Answer:
- Derivatization routes :
- Characterization : Use HRMS for exact mass confirmation and -NMR to probe hydrazine connectivity .
Advanced: How to analyze intermolecular interactions in crystal packing?
Methodological Answer:
- Hirshfeld surfaces : Generate via CrystalExplorer to visualize π-π stacking, hydrogen bonds, and van der Waals contacts .
- Energy frameworks : Calculate interaction energies (e.g., Coulombic, dispersion) using CE-B3LYP model to quantify packing stability .
Advanced: How to troubleshoot low yields in large-scale synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
